![molecular formula C32H32N6O4S2 B601799 2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one) CAS No. 1803449-02-6](/img/structure/B601799.png)
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)
Übersicht
Beschreibung
Esomeprazole Impurity H215/02 is an impurity of Esomeprazole. Esomeprazole is the (S)-(−)-enantiomer of omeprazole, a medication of the proton pump inhibitor class used for the treatment of gastroesophageal reflux disease (GERD) and gastric ulcer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Facile Synthesis Methods : The chemical has been involved in studies exploring facile and convenient synthesis methods for various derivatives. For instance, Mabkhot, Kheder, and Al-Majid (2010) described a synthesis method for thieno[2,3-b]-thiophene derivatives incorporating a similar moiety via versatile synthesis methods (Mabkhot, Kheder, & Al-Majid, 2010).
Coordination Polymers and Structures : Research by Li et al. (2012) focused on the construction of novel 2D cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, which include structures similar to the specified chemical (Li, Guo, Weng, & Lin, 2012).
Crystal Structure Analysis : Cui and Lan (2007) analyzed the crystal structure of a compound involving a similar structure, noting the formation of a two-dimensional supramolecular layer (Cui & Lan, 2007).
Catalytic and Antioxidant Activities
Antioxidant Activity : Lavanya, Padmavathi, and Padmaja (2014) investigated the synthesis of derivatives similar to the chemical , evaluating their antioxidant activity. They found that compounds with methoxy substituents displayed greater antioxidant activity (Lavanya, Padmavathi, & Padmaja, 2014).
Metal–Organic Complexes : Dai et al. (2009) studied the construction of copper metal–organic systems based on paddlewheel SBU, utilizing ligands similar to the compound , highlighting their potential in forming complex molecular structures (Dai et al., 2009).
Spectroscopy and Theoretical Calculations
Molecular Geometry and Spectroscopy : Li, Geng, He, and Cui (2013) focused on the molecular geometry, vibrational frequencies, and absorption spectrum of a compound similar to the specified chemical, using density functional theory (DFT) methods for their calculations (Li, Geng, He, & Cui, 2013).
Electrochemical Applications : Beloglazkina et al. (2014) explored the use of a similar compound in forming a coordination compound with copper(II) on a gold electrode surface, highlighting its application in electrochemical reduction (Beloglazkina et al., 2014).
Eigenschaften
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)-2-[[[1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridin-2-yl]methyldisulfanyl]methyl]-3,5-dimethylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O4S2/c1-17-13-37(31-33-23-9-7-21(41-5)11-25(23)35-31)27(19(3)29(17)39)15-43-44-16-28-20(4)30(40)18(2)14-38(28)32-34-24-10-8-22(42-6)12-26(24)36-32/h7-14H,15-16H2,1-6H3,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMLWPCHRDDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CSSCC2=C(C(=O)C(=CN2C3=NC4=C(N3)C=C(C=C4)OC)C)C)C5=NC6=C(N5)C=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




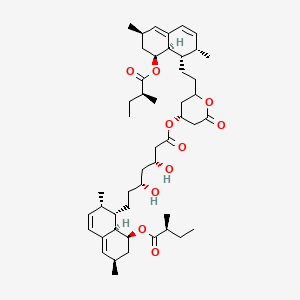
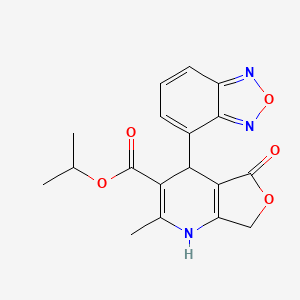
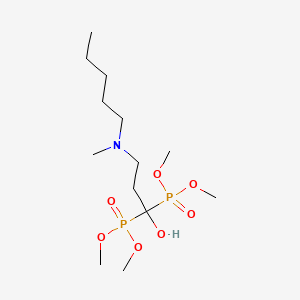
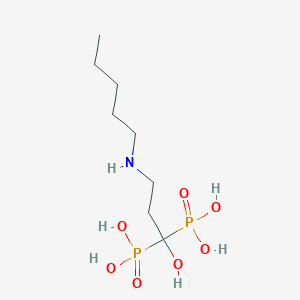
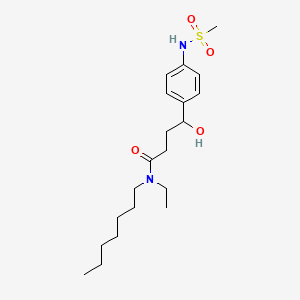
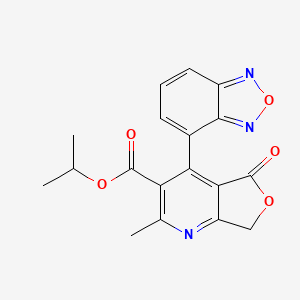
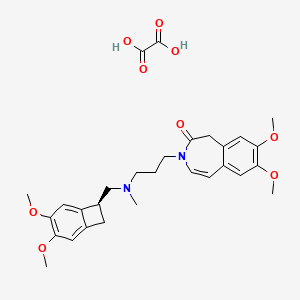
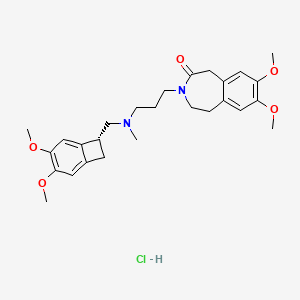
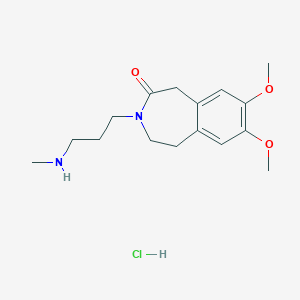
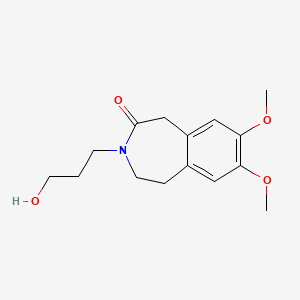
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)